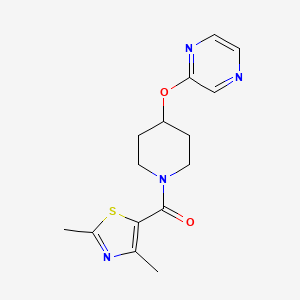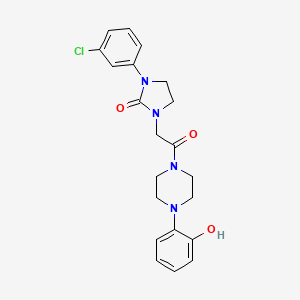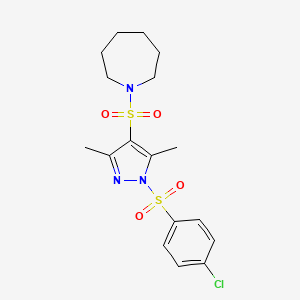![molecular formula C9H6N4OS B2884919 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile CAS No. 896331-82-1](/img/structure/B2884919.png)
2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Heterocyclic Chemistry
The development of new synthetic routes to complex heterocyclic compounds is a key area of research. For instance, a study on the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones illustrates the interest in efficient methods to synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Sungmin Cho et al., 2003). Such methodologies could potentially be applied or adapted to synthesize compounds like 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile.
Research on pyrido[1,2-a][1,3,5]Triazine derivatives demonstrates the ongoing interest in creating novel heterocyclic structures with potential applications in drug discovery and material science (A. Khrustaleva et al., 2014). These studies highlight the versatility and utility of triazine-based compounds in synthesizing new materials with unique properties.
Material Science and Fluorescent Compounds
- The synthesis of fused 1,2,4-triazine derivatives and their optical properties, such as red light emission, is of interest for the development of new fluorescent materials (A. Darehkordi et al., 2018). This research is indicative of the potential for 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile to contribute to the field of fluorescent probes and materials.
Antimicrobial and Antifungal Research
- The exploration of antimicrobial and antifungal activities of chromone-linked pyridone compounds fused with triazine rings underscores the relevance of triazine derivatives in biomedical research (T. Ali and M. Ibrahim, 2010). While not directly related to 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile, these studies highlight the broader context of triazine chemistry in developing new therapeutic agents.
Mecanismo De Acción
Mode of Action
It is known that the compound belongs to the class of 1,2,4-triazine derivatives . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . The specific interactions with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and pain signaling .
Result of Action
Based on the known biological activities of 1,2,4-triazine derivatives, it can be hypothesized that the compound might have potential effects on cell growth, inflammation, and pain signaling .
Propiedades
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-4-6-15-8-11-7-3-1-2-5-13(7)9(14)12-8/h1-3,5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXAESXJCGUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)
![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)



![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)


![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)

